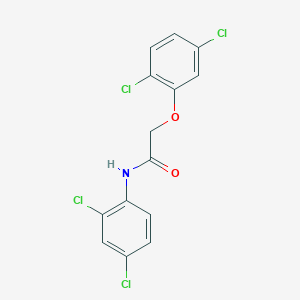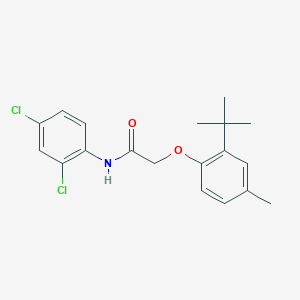![molecular formula C22H19NO4 B3478193 [4-[(4-Methylphenyl)carbamoyl]phenyl] 3-methoxybenzoate](/img/structure/B3478193.png)
[4-[(4-Methylphenyl)carbamoyl]phenyl] 3-methoxybenzoate
Descripción general
Descripción
[4-[(4-Methylphenyl)carbamoyl]phenyl] 3-methoxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a methoxybenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(4-Methylphenyl)carbamoyl]phenyl] 3-methoxybenzoate typically involves the reaction of 4-methylphenyl isocyanate with 4-aminophenyl 3-methoxybenzoate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group or further oxidized to form a carboxyl group.
Reduction: Reduction reactions may involve the conversion of the carbamoyl group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: It is explored for its use in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [4-[(4-Methylphenyl)carbamoyl]phenyl] 3-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 4-[(4-Methoxyphenyl)carbamoyl]phenyl 3-methoxybenzoate
- 4-[(4-Methylphenyl)amino]carbonylphenyl 3-methoxybenzoate
- 4-[(4-Methylphenyl)carbamoyl]phenyl 2-methoxybenzoate
Uniqueness: The unique combination of the carbamoyl and methoxybenzoate groups in [4-[(4-Methylphenyl)carbamoyl]phenyl] 3-methoxybenzoate imparts specific chemical and biological properties that distinguish it from similar compounds. Its reactivity, stability, and potential bioactivity make it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
[4-[(4-methylphenyl)carbamoyl]phenyl] 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-15-6-10-18(11-7-15)23-21(24)16-8-12-19(13-9-16)27-22(25)17-4-3-5-20(14-17)26-2/h3-14H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHFASCFGRYXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-[(diethylamino)sulfonyl]benzamide](/img/structure/B3478116.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B3478121.png)
![2-(2-tert-butylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3478136.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3478145.png)


![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-chlorobenzoate](/img/structure/B3478164.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 4-bromobenzoate](/img/structure/B3478171.png)
![[4-[(4-Methylphenyl)carbamoyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B3478187.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3,4,5-triethoxybenzoate](/img/structure/B3478196.png)
![[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-nitrobenzoate](/img/structure/B3478204.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 1-benzofuran-2-carboxylate](/img/structure/B3478207.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl (4-propylphenoxy)acetate](/img/structure/B3478216.png)
![[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B3478218.png)
